3-(2-Benzylphenoxy)pyrrolidine
Overview
Description
3-(2-Benzylphenoxy)pyrrolidine is a compound used in scientific research. It has a molecular weight of 253.34 and a molecular formula of C17H19NO .
Synthesis Analysis
Pyrrolidine, the core structure of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The this compound molecule contains a total of 40 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine, the core structure of this compound, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.34 and a molecular formula of C17H19NO .Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Advantages and Limitations for Lab Experiments
3-(2-Benzylphenoxy)pyrrolidineolidine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 83-86°C, and is soluble in a variety of solvents. Additionally, it can act as a catalyst or a ligand in various reactions, making it a useful reagent for organic synthesis. However, it is not soluble in water, which can limit its use in aqueous reactions.
Future Directions
In the future, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used in the development of new drugs or other compounds with potential therapeutic applications. It could also be used as a ligand for the synthesis of metal complexes with specific properties, such as catalytic activity or enhanced solubility. Additionally, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Finally, it could be used as a reagent for the synthesis of other organic compounds, such as polymers or dyes.
Scientific Research Applications
3-(2-Benzylphenoxy)pyrrolidineolidine has been used in scientific research for a variety of applications. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of organic compounds. In addition, 3-(2-Benzylphenoxy)pyrrolidineolidine has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
properties
IUPAC Name |
3-(2-benzylphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16/h1-9,16,18H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOYBFRUGXGYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283328 | |
Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946726-75-6 | |
Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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